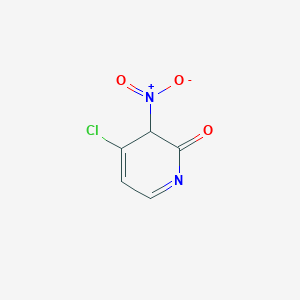
4-Chloro-3-nitro-2(3H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-hydroxy-3-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a nitro group attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs .
Vorbereitungsmethoden
4-Chloro-2-hydroxy-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 4-hydroxy-2-chloropyridine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another method involves the chlorination of 2,4-dihydroxy-3-nitropyridine using phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) as chlorinating agents . Industrial production methods often involve large-scale solvent-free chlorination processes to ensure high yields and purity .
Analyse Chemischer Reaktionen
4-Chloro-2-hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common reagents used in these reactions include nitric acid, sulfuric acid, phosphorus pentachloride, phosphorus oxychloride, hydrogen gas, and potassium permanganate. Major products formed from these reactions include substituted pyridines, aminopyridines, and carbonyl-containing pyridines .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-hydroxy-3-nitropyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloro-2-hydroxy-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydroxyl and chlorine groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-hydroxy-3-nitropyridine can be compared with other similar compounds such as 4-chloro-3-nitropyridine, 2-chloro-4-nitropyridine, and 4-hydroxy-3-nitropyridine. These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The presence of the hydroxyl group in 4-Chloro-2-hydroxy-3-nitropyridine makes it unique, as it can participate in additional hydrogen bonding interactions, potentially enhancing its reactivity and binding properties.
Eigenschaften
CAS-Nummer |
1218764-78-3 |
|---|---|
Molekularformel |
C5H3ClN2O3 |
Molekulargewicht |
174.54 g/mol |
IUPAC-Name |
4-chloro-3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2,4H |
InChI-Schlüssel |
CLUHHGFLHDGBPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(C(=O)N=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


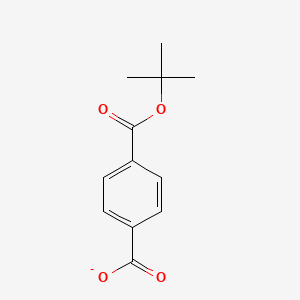
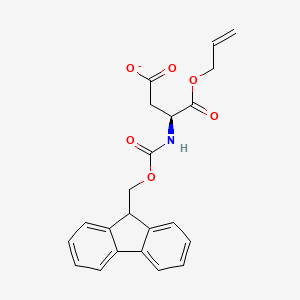
![(2S)-2-[[2-amino-2-[(3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12365621.png)
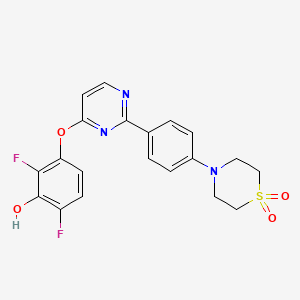
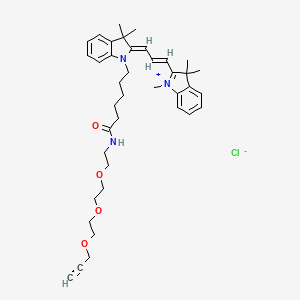
![(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)

![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
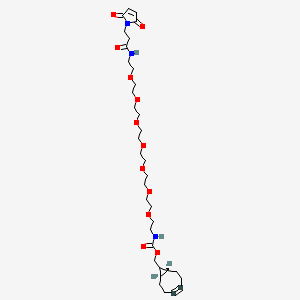
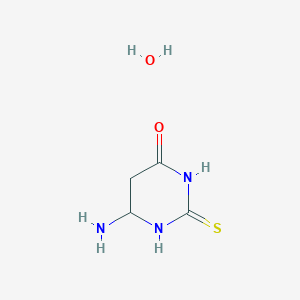
![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B12365699.png)
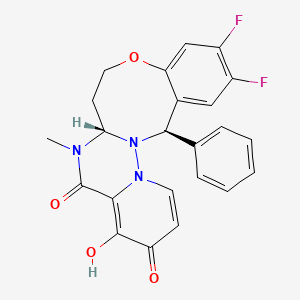
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)
